molecular formula C21H28N4O B6638567 2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one

2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one

Cat. No.: B6638567
M. Wt: 352.5 g/mol
InChI Key: WDDKDFMZJNLSRF-UHFFFAOYSA-N
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Description

2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one is a complex organic compound featuring a triazoloazepine ring fused with a piperidine ring, attached to a phenyl group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one typically involves multi-step organic synthesis. One common route includes:

    Formation of the Triazoloazepine Ring: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and cyclic ketones under acidic or basic conditions.

    Attachment of the Piperidine Ring: The triazoloazepine intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Final Coupling with Phenylpropanone: The final step involves coupling the triazoloazepine-piperidine intermediate with phenylpropanone, typically using catalytic hydrogenation or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloazepine and piperidine systems in various chemical environments.

Biology

Biologically, the compound is investigated for its potential as a ligand for various receptors in the central nervous system. It may interact with neurotransmitter receptors, influencing neurological pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic effects in treating conditions such as anxiety, depression, and other neurological disorders. Its ability to modulate receptor activity makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of more complex pharmaceuticals or as an intermediate in the production of other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets in the body. It may bind to neurotransmitter receptors, such as GABA or serotonin receptors, altering their activity and influencing signal transduction pathways. This interaction can lead to changes in neurotransmitter release and uptake, ultimately affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.

    2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness

The uniqueness of 2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one lies in its specific combination of the triazoloazepine and piperidine rings with a propanone moiety, which may confer distinct pharmacological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-16(17-8-4-2-5-9-17)21(26)24-14-11-18(12-15-24)20-23-22-19-10-6-3-7-13-25(19)20/h2,4-5,8-9,16,18H,3,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDKDFMZJNLSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C4N3CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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